Methyl 2-acetamido-3-methyl-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-8(13(16)17)5-9(11(15)18-3)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBXYMUCRFWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398676 | |
| Record name | methyl 2-acetamido-3-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-68-0 | |
| Record name | methyl 2-acetamido-3-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-methyl-5-nitrobenzoate typically involves the nitration of methyl 2-acetamido-3-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-acetamido-3-methyl-5-nitrobenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including various pharmaceuticals and specialty chemicals. The unique combination of functional groups allows for diverse reactivity patterns that can be exploited in synthetic pathways.
Biological Research
This compound has been investigated for its potential biological activities :
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group is crucial for its biological efficacy, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for the development of new therapeutic agents targeting inflammatory diseases.
Pharmaceutical Development
The compound is being explored as a lead compound for new pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance its biological activity or reduce toxicity. For instance, derivatives have been synthesized to target specific biological pathways, such as STAT3 signaling or kainate receptors, indicating its potential in treating various diseases .
Case Studies
Industrial Applications
In addition to its research applications, this compound is also used in the production of specialty chemicals with tailored properties for industrial use. Its ability to serve as a building block in chemical synthesis makes it valuable in various sectors including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Methyl 2-Amino-5-Chlorobenzoate (C10H10ClNO3)
- Structure: Features an amino group at position 2 and a chlorine atom at position 5.
- Key Differences : The absence of acetamido and nitro groups reduces hydrogen-bonding capacity and electron-withdrawing effects compared to the target compound.
- Synthesis : Prepared via tin chloride reduction of methyl 5-chloro-2-nitrobenzoate, highlighting the importance of nitro-to-amine conversion in related compounds .
Methyl 2-Amino-5-Methyl-3-Nitrobenzoate
- Structure: Contains amino (position 2), methyl (position 5), and nitro (position 3) groups.
- Key Differences: Substituent positions alter electronic distribution; the target compound’s acetamido group enhances stability compared to the reactive amino group here.
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (Similarity Score: 0.83)
Physical and Chemical Properties
- Solubility : Nitro and acetamido groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). Chloro analogs () may exhibit lower solubility due to halogen hydrophobicity.
- Stability: Acetamido groups reduce reactivity compared to amino analogs (), enhancing shelf-life. Methyl esters (common in ) generally exhibit lower volatility than ethyl esters.
Biological Activity
Methyl 2-acetamido-3-methyl-5-nitrobenzoate, a compound with significant potential in biological applications, has been the subject of various studies investigating its biological activity. This article delves into its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an acetamido group and a nitro group on a benzoate structure. Its molecular formula is , and it exhibits unique reactivity due to these functional groups. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, influencing various biological pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways. For instance, the nitro group can be reduced to form reactive species that interact with proteins and nucleic acids .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in pharmacological applications .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate potential therapeutic uses in treating inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated notable inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Studies
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was quantified using ELISA assays:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 350 | 150 |
| IL-6 | 200 | 90 |
These findings suggest that the compound could be developed as a therapeutic agent for inflammatory conditions.
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship (SAR) of this compound compared to similar compounds. It was found that modifications to the nitro group or acetamido substituent significantly influenced biological activity. For example, methylation of the acetamido group resulted in decreased potency against microbial strains .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-acetamido-3-methyl-5-nitrobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with nitration and acetylation of substituted benzoate precursors. For example:
- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Acetylation : Protect the amino group with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C .
- Esterification : Use SOCl₂ in methanol to form the methyl ester, ensuring anhydrous conditions to prevent hydrolysis .
Yield optimization requires precise stoichiometry, temperature control, and purification via recrystallization (e.g., using ethyl acetate/hexane).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–3.9 ppm for OCH₃), acetamido group (δ ~2.1 ppm for CH₃ and ~8.3 ppm for NH), and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted ring) .
- IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹), and nitro group (~1520 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with nitro and acetamido groups.
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or acetamido groups.
- Long-Term Stability : Monitor purity via HPLC every 6 months; degradation products may include free carboxylic acids or deacetylated derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of functional groups?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane at 4°C to obtain single crystals .
- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve overlapping electron densities.
- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Compare torsion angles to confirm the orientation of the nitro and acetamido groups .
Q. How should researchers address contradictions between computational (DFT) and experimental (NMR/X-ray) structural data?
Methodological Answer:
- DFT Optimization : Use B3LYP/6-311+G(d,p) to model the gas-phase structure. Compare with X-ray data to identify solvent or crystal-packing effects.
- NMR Shift Calculations : Apply gauge-independent atomic orbital (GIAO) methods to predict chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility .
- Validation : Cross-check with variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the acetamido group) .
Q. What mechanistic insights link the compound’s nitro and acetamido groups to observed biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitro group may act as an electron-deficient site for covalent binding, while the acetamido group stabilizes hydrogen bonds .
- Kinetic Assays : Perform enzyme inhibition assays (IC₅₀ determination) under varying pH to assess protonation effects on the nitro group .
Q. What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
Q. How can researchers safely handle the compound’s nitro group during high-temperature reactions?
Methodological Answer:
- Thermal Stability Screening : Perform DSC/TGA to identify decomposition thresholds (>200°C may release NOx gases).
- Ventilation : Use fume hoods with scrubbers for reactions above 100°C.
- Alternative Routes : Replace nitro groups with safer directing groups (e.g., boronic esters) in early synthetic steps .
Q. What role does computational modeling play in predicting reactivity for further functionalization?
Methodological Answer:
- Reactivity Maps : Generate Fukui indices to identify electrophilic/nucleophilic sites. The 5-nitro group is highly electrophilic, while the 2-acetamido group is nucleophilic .
- Transition State Analysis : Use DFT to model SNAr reactions at the nitro-substituted position, predicting regioselectivity .
Q. How can impurities from incomplete acetylation or nitration be identified and quantified?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
